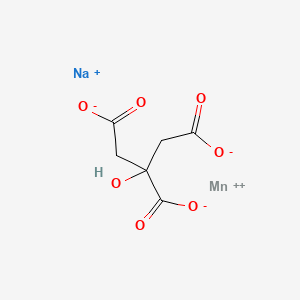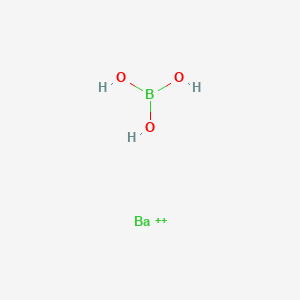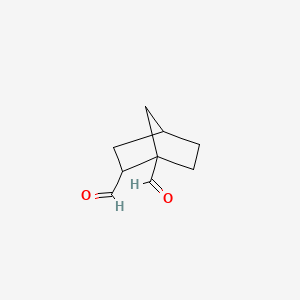
N-(2-((2-Aminoethyl)amino)ethyl)myristamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Aminoethyl)amino)ethyl)myristamide: is a chemical compound with the molecular formula C20H44N4O It is known for its unique structure, which includes a myristamide group attached to a diethylenetriamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)myristamide typically involves the reaction of myristic acid with diethylenetriamine. The process can be summarized as follows:
Activation of Myristic Acid: Myristic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Reaction with Diethylenetriamine: The activated myristic acid is then reacted with diethylenetriamine under controlled conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-((2-Aminoethyl)amino)ethyl)myristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides; reactions often conducted in polar solvents.
Major Products:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or secondary amines.
Applications De Recherche Scientifique
N-(2-((2-Aminoethyl)amino)ethyl)myristamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in cell signaling and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)myristamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
- N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide
- N-(2-((2-Aminoethyl)amino)ethyl)palmitamide
- N-(2-((2-Aminoethyl)amino)ethyl)stearamide
Comparison: N-(2-((2-Aminoethyl)amino)ethyl)myristamide is unique due to its specific chain length and structure, which confer distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
76371-04-5 |
|---|---|
Formule moléculaire |
C18H39N3O |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
N-[2-(2-aminoethylamino)ethyl]tetradecanamide |
InChI |
InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19/h20H,2-17,19H2,1H3,(H,21,22) |
Clé InChI |
VEARCFDPCWJRGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)










